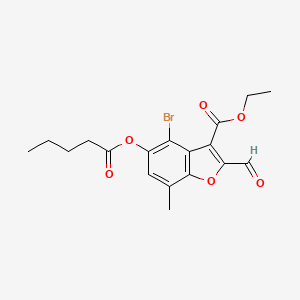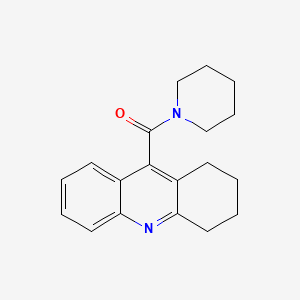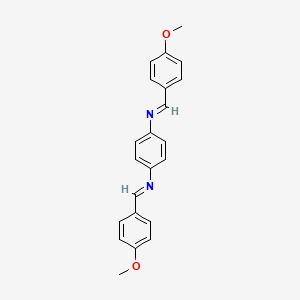![molecular formula C8H14O4S B6612193 methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate CAS No. 90371-17-8](/img/structure/B6612193.png)
methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate (MOPSO) is a small molecule that has been gaining increasing attention in the scientific research community due to its potential applications in various fields. MOPSO is an organosulfur compound that is naturally found in a variety of plants and is known to possess both antioxidant and anti-inflammatory properties. It is also known to have a variety of other biological activities, such as anti-tumor and anti-cancer effects.
科学的研究の応用
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate has been studied extensively in the scientific research community due to its potential applications in various fields. It has been found to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, this compound has been found to possess anti-tumor and anti-cancer effects, as well as anti-bacterial activity. It has also been used in the synthesis of various other compounds, such as thioureas and thiols.
作用機序
The exact mechanism of action of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate is still not fully understood. However, it is believed to act by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and inhibiting the activities of various pro-inflammatory mediators. It is also believed to act by modulating the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, as well as anti-tumor and anti-cancer effects. It has also been found to possess anti-bacterial activity and to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to possess anti-fungal activity and to modulate the activity of various proteins, such as NF-κB and AP-1.
実験室実験の利点と制限
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate has several advantages as a research tool, such as its easy synthesis, low cost, and wide variety of biological activities. Additionally, it is a relatively safe compound, with no known toxicity. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, its low stability in acidic conditions can make it difficult to store for long periods of time.
将来の方向性
There are a variety of potential future directions for the use of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate in scientific research. For example, it could be used to develop new therapeutic agents for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it could be used to develop new compounds with improved biological activities, such as anti-bacterial, anti-fungal, and anti-tumor activities. Additionally, it could be used to develop new compounds with improved solubility and stability, which could make them more suitable for use in laboratory experiments. Finally, it could be used to develop new compounds with improved pharmacokinetic and pharmacodynamic properties, which could make them more suitable for use in clinical trials.
合成法
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate can be synthesized from commercially available starting materials, such as 1-methoxy-1-oxopropan-2-yl chloride and thiourea. The synthesis of this compound involves the reaction of these two starting materials in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out at room temperature and is considered to be a simple and efficient method for the synthesis of this compound.
特性
IUPAC Name |
methyl 2-(1-methoxy-1-oxopropan-2-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-5(7(9)11-3)13-6(2)8(10)12-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJPHCZMYEUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)



![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)



